molecular formula C5H9ClO2 B14747008 1-Chloropropan-2-yl acetate CAS No. 623-60-9

1-Chloropropan-2-yl acetate

Cat. No.: B14747008
CAS No.: 623-60-9
M. Wt: 136.58 g/mol
InChI Key: JIMHSLIFZXATNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloropropan-2-yl acetate is an organic compound featuring a chlorine atom at the 1-position and an acetate ester group at the 2-position of a propane backbone. The compound’s structure combines the electrophilic character of the chlorine substituent with the hydrolytic sensitivity of the ester group, making it relevant in synthetic chemistry and industrial processes.

Properties

CAS No.

623-60-9

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

1-chloropropan-2-yl acetate

InChI

InChI=1S/C5H9ClO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3

InChI Key

JIMHSLIFZXATNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OC(=O)C

Origin of Product

United States

Preparation Methods

1-Chloropropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Chloropropan-2-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloropropan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-chloropropan-2-yl acetate involves its reactivity as an ester and a chlorinated compound. It can participate in esterification and hydrolysis reactions, where it acts as a substrate for enzymes or chemical catalysts. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares 1-chloropropan-2-yl acetate with five analogous compounds, highlighting molecular formulas, functional groups, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Properties/Applications
This compound C₅H₉ClO₂ 136.58 Not explicitly listed Chloride, acetate ester Likely solvent, intermediate in synthesis
1-Methoxypropan-2-yl acetate C₆H₁₂O₃ 132.16 Not explicitly listed Methoxy ether, acetate ester Higher polarity due to ether group
[(Z)-3-chloroprop-2-enyl] acetate C₅H₇ClO₂ 134.56 52410-41-0 Chloride, acetate ester, alkene Enhanced reactivity via double bond
1-Chloro-2-propanol C₃H₇ClO 94.54 127-00-4 Chloride, alcohol Lower boiling point, hygroscopic
Allyl chloride C₃H₅Cl 76.53 107-05-1 Chloride, alkene Carcinogenic risk; polymer precursor
3-Chloropropanethiol acetate C₅H₉ClOS 152.64 13012-54-9 Chloride, thioester Sulfur-based reactivity, higher stability

Reactivity and Stability

  • Chloride vs. Methoxy Substituents : Replacing chlorine with a methoxy group (as in 1-methoxypropan-2-yl acetate) reduces electrophilicity but increases polarity, altering solubility in polar solvents .
  • Saturated vs.
  • Ester vs. Alcohol: 1-Chloro-2-propanol lacks the acetate group, making it more prone to oxidation and hydrogen bonding, whereas the ester in this compound offers hydrolytic lability under acidic/basic conditions .
  • Thioester vs. Oxygen Ester : 3-Chloropropanethiol acetate’s sulfur atom increases nucleophilicity and resistance to hydrolysis compared to oxygen esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.